molecular formula C14H8ClF3N2O3 B8333681 N-(4-chloro-3-nitrophenyl)-3-(trifluoromethyl)benzamide

N-(4-chloro-3-nitrophenyl)-3-(trifluoromethyl)benzamide

Cat. No. B8333681
M. Wt: 344.67 g/mol
InChI Key: ICZJGGFEDBBMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-nitrophenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C14H8ClF3N2O3 and its molecular weight is 344.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-nitrophenyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-nitrophenyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-chloro-3-nitrophenyl)-3-(trifluoromethyl)benzamide

Molecular Formula

C14H8ClF3N2O3

Molecular Weight

344.67 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H8ClF3N2O3/c15-11-5-4-10(7-12(11)20(22)23)19-13(21)8-2-1-3-9(6-8)14(16,17)18/h1-7H,(H,19,21)

InChI Key

ICZJGGFEDBBMQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-nitroaniline (1.72 g, 10.0 mmol) in 60 mL of anhydrous DCM was added crystalline DMAP (1.22 g, 10.0 mmol). The reaction mixture was stirred until all solids dissolved, then 3-trifluoromethylbenzoyl chloride (2.71 g, 13.0 mmol) was added dropwise. The reaction mixture was left to stir at ambient temperature for 6 hrs. The completion of the reaction was monitored by TLC and LC/MS. Then it was transferred into a separatory funnel and washed with water (3×100 mL), saturated NaHCO3 (2×100 mL), brine (1×100 mL), dried over anhydrous Na2SO4 and filtered through a short pad of silica gel. Solvent was removed in vacuo to give the title product as a light-brown solid (3.4 g, 100% yield).
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.22 g
Type
catalyst
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.